molecular formula C16H13IO3 B1323966 4-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-43-8

4-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No.: B1323966
CAS No.: 890098-43-8
M. Wt: 380.18 g/mol
InChI Key: YVDOJZHGUATIHL-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C16H13IO3 and a molecular weight of 380.18 g/mol . It is known for its unique chemical structure, which includes an ethoxycarbonyl group and an iodine atom attached to the benzophenone core.

Preparation Methods

The synthesis of 4-Ethoxycarbonyl-3’-iodobenzophenone typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-ethoxycarbonylbenzoic acid with iodine and a suitable catalyst under controlled conditions. The reaction proceeds through an electrophilic substitution mechanism, where the iodine atom is introduced into the benzophenone ring.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from 25°C to 50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Ethoxycarbonyl-3’-iodobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research has explored its potential as a precursor for the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-Ethoxycarbonyl-3’-iodobenzophenone exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways.

    Pathways Involved: The compound’s effects are often mediated through the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the context.

Comparison with Similar Compounds

4-Ethoxycarbonyl-3’-iodobenzophenone can be compared with other benzophenone derivatives:

    Similar Compounds: Compounds such as 4-ethoxycarbonylbenzophenone, 3’-iodobenzophenone, and 4-ethoxycarbonyl-4’-iodobenzophenone share structural similarities.

Properties

IUPAC Name

ethyl 4-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOJZHGUATIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641530
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-43-8
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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